Lauryl Maltose Neopentyl Glycol
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Overview
Description
Lauryl maltose neopentyl glycol is a detergent that has gained significant attention in the field of membrane protein biochemistry. It is known for its ability to efficiently solubilize and stabilize membrane proteins, making it a valuable tool for structural and functional studies of these proteins .
Mechanism of Action
Lauryl Maltose Neopentyl Glycol (LMNG)
, also known as 2-decyl-2-{[(4-O-alpha-D-glucopyranosyl-beta-D-glucopyranosyl)oxy]methyl}dodecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside , is a nonionic detergent that plays a significant role in the study of membrane proteins . Here is an overview of its mechanism of action:
Target of Action
The primary targets of LMNG are integral membrane proteins, including G protein-coupled receptors and respiratory complexes . These proteins are essential for the transport of charged and large chemicals in and out of the cell and also for communication between adjacent cells .
Mode of Action
LMNG interacts with its targets by solubilizing and stabilizing them . It extracts these proteins from the membranes, thereby significantly improving their stability .
Biochemical Pathways
It is known that lmng plays a crucial role in the extraction and stabilization of membrane proteins, which are involved in various biochemical pathways, including g-protein-coupled receptor signaling and respiratory processes .
Pharmacokinetics
It is known that lmng can be easily removed via reversed-phase solid-phase extraction .
Result of Action
The primary result of LMNG’s action is the improved stability of various membrane proteins, including G protein-coupled receptors and respiratory complexes . This allows for better study and understanding of these proteins, which are essential for many cellular functions.
Action Environment
The efficacy and stability of LMNG are influenced by various environmental factors. For instance, the presence of other detergents or solvents can affect its ability to solubilize and stabilize membrane proteins . Furthermore, the pH and temperature of the environment can also impact its effectiveness .
Biochemical Analysis
Biochemical Properties
Lauryl Maltose Neopentyl Glycol plays a significant role in biochemical reactions, particularly in the solubilization and stabilization of membrane proteins . It interacts with various biomolecules, including enzymes and proteins, to enhance their stability . For instance, it has been shown to improve the stability of various membrane proteins, including G protein-coupled receptors and respiratory complexes .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its ability to solubilize and stabilize membrane proteins . By extracting integral membrane proteins from membranes, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules and its impact on their stability . It exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has been shown to maintain the stability of various membrane proteins, including G protein-coupled receptors and respiratory complexes . It has also been found to be more effective than other detergents at preserving protein integrity in the long term .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well-defined. It is known to play a role in the solubilization and stabilization of membrane proteins, suggesting that it may interact with enzymes or cofactors involved in these processes .
Transport and Distribution
This compound is known to solubilize and stabilize membrane proteins, suggesting that it may be transported and distributed within cells and tissues in association with these proteins . The specific transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, are not well-defined.
Subcellular Localization
The subcellular localization of this compound is not well-defined. Given its role in solubilizing and stabilizing membrane proteins, it is likely to be found in association with these proteins within the cell .
Preparation Methods
Lauryl maltose neopentyl glycol is synthesized through a series of chemical reactions that involve the coupling of lauryl maltose with neopentyl glycol. The synthetic route typically involves the use of protective groups to ensure the selective reaction of functional groups. The overall synthetic yields are in the range of 70%–80%, indicating a high efficiency of the synthetic protocol . Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions, with careful control of reaction parameters to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Lauryl maltose neopentyl glycol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding aldehydes or carboxylic acids .
Scientific Research Applications
Lauryl maltose neopentyl glycol has a wide range of scientific research applications. In chemistry, it is used for the solubilization and stabilization of membrane proteins, facilitating their structural and functional studies. In biology, it is employed in the extraction and purification of membrane proteins, which are crucial for understanding cellular processes and signaling pathways. In medicine, this compound is used in the development of pharmaceuticals targeting membrane proteins, which are implicated in various diseases including cancers and neurodegenerative disorders. In industry, it is used in the formulation of detergents and cleaning agents due to its excellent solubilizing properties .
Comparison with Similar Compounds
Lauryl maltose neopentyl glycol is often compared with other detergents such as octyl glucoside neopentyl glycol and glyco-diosgenin. While all these detergents are used for membrane protein solubilization, this compound is unique in its ability to provide high stability to solubilized proteins, making it particularly useful for structural studies. Similar compounds include octyl glucoside neopentyl glycol and glyco-diosgenin, which also have hydrophobic and hydrophilic regions but differ in their chemical structures and solubilizing properties .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[2-decyl-2-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]dodecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H88O22/c1-3-5-7-9-11-13-15-17-19-47(20-18-16-14-12-10-8-6-4-2,25-62-43-39(60)35(56)41(29(23-50)66-43)68-45-37(58)33(54)31(52)27(21-48)64-45)26-63-44-40(61)36(57)42(30(24-51)67-44)69-46-38(59)34(55)32(53)28(22-49)65-46/h27-46,48-61H,3-26H2,1-2H3/t27-,28-,29-,30-,31-,32-,33+,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MADJBYLAYPCCOO-VWHTXWAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCCCC)(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)COC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC(CCCCCCCCCC)(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H88O22 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1005.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.